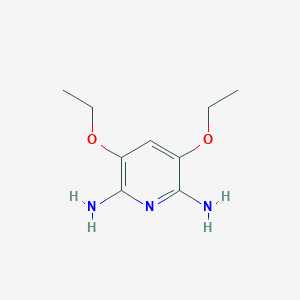

3,5-Diethoxypyridine-2,6-diamine

Description

Properties

CAS No. |

111451-25-3 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3,5-diethoxypyridine-2,6-diamine |

InChI |

InChI=1S/C9H15N3O2/c1-3-13-6-5-7(14-4-2)9(11)12-8(6)10/h5H,3-4H2,1-2H3,(H4,10,11,12) |

InChI Key |

FJQZHCLZZMCBCQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(N=C1N)N)OCC |

Canonical SMILES |

CCOC1=CC(=C(N=C1N)N)OCC |

Synonyms |

2,6-Pyridinediamine,3,5-diethoxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key structural analogs vary in substituent type (e.g., methoxy, fluoro, amino) and position, impacting molecular weight, polarity, and reactivity.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Antimicrobial Activity:

- Oxadiazolo-Pyrazine Derivatives (C2, C5): Exhibited bactericidal activity against Bacillus spores.

- Pyrazolo[3,4-d]pyrimidine-4,6-diamine (7_3d3) : Demonstrated potent inhibitory activity (IC₅₀ = 0.4 µM) against bacterial targets, attributed to halogenated benzene substituents enhancing hydrophobic interactions .

Electronic and Binding Interactions:

- Fluorinated Analogs : The electron-withdrawing nature of fluorine may stabilize charge-transfer interactions in enzyme binding pockets, as seen in 3,5-Difluoropyridine-2,6-diamine .

- Amino-Substituted Pyridines: Amino groups in 3,5-diamino-2,4,6-trinitropyridine increased density (2.2 g/cm³) and reduced sensitivity, suggesting ethoxy analogs might exhibit lower density but higher solubility .

Preparation Methods

Nucleophilic Aromatic Substitution for Ethoxylation

The foundational step involves introducing ethoxy groups at positions 3 and 5 of the pyridine ring. Starting from 3,5-dichloropyridine, nucleophilic substitution with sodium ethoxide (NaOEt) in ethanol facilitates chloride displacement.

Example Protocol

-

Substrate : 3,5-Dichloropyridine

-

Reagents : Sodium ethoxide (2.2 equiv), anhydrous ethanol

-

Conditions : 70°C, 16–24 hours

This step often produces a mixture of 3-chloro-5-ethoxy and 3,5-diethoxypyridine, requiring chromatographic separation. The ethoxy groups activate the ring for subsequent electrophilic nitration.

Directed Nitration at Positions 2 and 6

Electron-donating ethoxy groups direct nitration to the ortho and para positions. Using mixed nitric and sulfuric acids, 3,5-diethoxypyridine undergoes dinitration at positions 2 and 6.

Optimized Nitration Conditions

-

Nitrating Agent : 70% HNO₃ in 96% H₂SO₄ (1:3 v/v)

-

Temperature : 40–50°C

-

Duration : 22 hours

The lower yield for ethoxy derivatives compared to methoxy analogs reflects steric hindrance from bulkier ethoxy groups.

Reduction of Nitro to Amine Groups

Catalytic hydrogenation or chemical reduction converts nitro groups at positions 2 and 6 into amines.

Reduction Methods

-

Catalytic Hydrogenation

-

Iron/Hydrochloric Acid

Hydrogenation is preferred for scalability and purity, while Fe/HCl offers cost efficiency.

Alternative Pathways and Modifications

N-Oxide Intermediate Route

Nitration of pyridine N-oxides enhances reactivity at specific positions. For example, 3,5-diethoxypyridine-1-oxide can be nitrated at 2 and 6, followed by reduction and deoxygenation.

Key Steps

-

N-Oxidation : 3,5-Diethoxypyridine + H₂O₂/AcOH → N-oxide (70°C, 8 hours).

-

Nitration : Mixed acid nitration yields 2,6-dinitro-N-oxide.

-

Reduction : H₂/Pd-C reduces nitro groups and removes the N-oxide.

This method avoids competing side reactions but adds complexity.

Ammonolysis of Methoxy Precursors

While less common for ethoxy derivatives, methoxy analogs (e.g., 3,5-dimethoxy-2,6-dinitropyridine) undergo ammonolysis to replace methoxy with amino groups. For ethoxy derivatives, harsher conditions (e.g., NH₃ in sealed tubes at 100°C) may be required.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Ethoxy groups favor nitration at 2 and 6, but over-nitration or isomer formation can occur. Using controlled stoichiometry (2.2 equiv HNO₃) and low temperatures (40°C) minimizes byproducts.

Stability of Ethoxy Groups

Ethoxy substituents are prone to hydrolysis under acidic nitration conditions. Substituting H₂SO₄ with milder acids (e.g., CF₃COOH) or using protective acetyl groups mitigates this issue.

Purification of Intermediates

Chromatography or recrystallization is critical after substitution and nitration. For example, 3,5-diethoxypyridine is isolated via vacuum distillation (bp 90–120°C at 1.6 kPa).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Substitution | Simple, fewer steps | Mixture formation, low di-substitution yield | 50–70% |

| N-Oxide Nitration | Enhanced regioselectivity | Additional oxidation/reduction steps | 40–60% |

| Ammonolysis | Direct amine introduction | Harsh conditions, limited scalability | 30–50% |

Industrial and Research Applications

This compound serves as a precursor to pharmaceuticals and agrochemicals. Its diamino functionality enables coupling reactions for heterocyclic frameworks, while ethoxy groups enhance solubility in organic matrices .

Q & A

Basic: What are the recommended synthetic routes for 3,5-Diethoxypyridine-2,6-diamine, and what analytical techniques confirm its purity and structure?

Methodological Answer:

The synthesis typically involves ethoxylation and amination of a pyridine precursor. A common approach is nucleophilic substitution on halogenated pyridines using ethoxide and ammonia under controlled conditions. Post-synthesis, purity is confirmed via high-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₁₄N₂O₂, [M+H]⁺ = 195.1128) . Structural characterization relies on ¹H/¹³C NMR: the pyridine ring protons appear as distinct singlets (δ 6.5–7.5 ppm), while ethoxy groups show characteristic triplet signals (δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.0 ppm for CH₂) .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses when encountering competing side reactions?

Methodological Answer:

Competing side reactions (e.g., over-ethoxylation or ring oxidation) can be mitigated by:

- Temperature Control: Maintain reactions below 80°C to prevent thermal decomposition .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield amines during ethoxylation, followed by acidic deprotection .

- Catalyst Screening: Employ Pd/C or CuI catalysts to enhance regioselectivity in substitution steps. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Basic: What are the primary applications of this compound in drug discovery, and how is its reactivity exploited in lead compound development?

Methodological Answer:

The compound serves as a scaffold for Toll-like receptor (TLR) agonists and kinase inhibitors. Its ethoxy groups enhance solubility, while the diamine moiety enables Schiff base formation for covalent binding studies. For example, it acts as a precursor for imidazo[4,5-c]pyridine derivatives, which are evaluated for TLR7 modulation via in vitro luciferase reporter assays .

Advanced: What strategies resolve conflicting NMR data when synthesizing derivatives of this compound, particularly in distinguishing regioisomers?

Methodological Answer:

Regioisomeric ambiguity arises due to similar chemical shifts. Strategies include:

- 2D NMR (HSQC, HMBC): Correlate ¹H-¹³C couplings to map substituent positions. For example, HMBC cross-peaks between NH₂ protons and pyridine C2/C6 confirm amine placement .

- Isotopic Labeling: Introduce ¹⁵N at the amine positions to track coupling patterns in ¹H-¹⁵N HSQC spectra .

- Computational Prediction: Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., using Gaussian 16) .

Basic: Which spectroscopic methods (e.g., NMR, MS) are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR: Focus on pyridine ring protons (δ 6.5–7.5 ppm) and ethoxy methylene signals (δ 3.8–4.0 ppm). NH₂ protons typically appear as broad singlets (δ 4.5–5.5 ppm) but may exchange with D₂O .

- MS: Electrospray ionization (ESI+) shows a base peak at m/z 195.1 ([M+H]⁺). High-resolution data (e.g., m/z 195.1128 ± 0.001) confirms molecular formula .

Advanced: How do electronic effects of ethoxy and amino substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The electron-donating ethoxy groups deactivate the pyridine ring, reducing oxidative addition efficiency in Pd-catalyzed couplings. To enhance reactivity:

- Directing Groups: Introduce transient directing groups (e.g., pyridine N-oxide) to stabilize Pd intermediates .

- Microwave Assistance: Use microwave irradiation (150°C, 20 min) to accelerate Suzuki-Miyaura couplings with aryl boronic acids .

Basic: What safety protocols are essential when handling this compound in laboratory settings, based on its physicochemical properties?

Methodological Answer:

- Storage: Keep at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of ethoxy groups .

- PPE: Use nitrile gloves and fume hoods to minimize inhalation/contact. Spill cleanup requires ethanol rinsing followed by activated charcoal absorption .

Advanced: In computational modeling studies, how does the conformational flexibility of this compound affect its binding affinity to biological targets like Toll-like receptors?

Methodological Answer:

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal that ethoxy groups stabilize ligand-receptor interactions via hydrophobic packing with TLR7 residues (e.g., His356, Arg363). Free energy perturbation (FEP) calculations quantify ΔG changes (±1.2 kcal/mol) when modifying substituents, guiding rational design of high-affinity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.